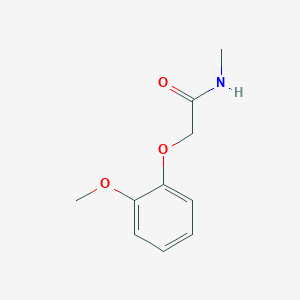
2-(2-methoxyphenoxy)-N-methylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-methoxyphenoxy)-N-methylacetamide, commonly known as MPPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. MPPA is a derivative of acetamide and has a molecular formula of C11H13NO3. In
Wissenschaftliche Forschungsanwendungen
MPPA has been investigated for its potential applications in drug discovery and medicinal chemistry. One study found that MPPA exhibited potent antitumor activity against breast cancer cells in vitro, indicating its potential as a lead compound for the development of anticancer drugs. Another study showed that MPPA had antimicrobial activity against several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent.
Wirkmechanismus
The mechanism of action of MPPA is not fully understood, but it is believed to involve the inhibition of certain enzymes or proteins that are involved in cell growth and proliferation. MPPA has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and physiological effects:
MPPA has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. MPPA has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. In addition, MPPA has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of certain inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of MPPA is its relatively simple synthesis method, which makes it easy to obtain in the laboratory. MPPA is also stable under normal laboratory conditions and can be stored for extended periods without degradation. However, one limitation of MPPA is its low solubility in water, which can make it difficult to work with in aqueous environments.
Zukünftige Richtungen
There are several possible future directions for research on MPPA. One area of interest is the development of MPPA-based drugs for the treatment of cancer and other diseases. Another potential direction is the investigation of the mechanism of action of MPPA, which could provide insights into its potential therapeutic applications. Finally, further studies on the pharmacokinetics and toxicity of MPPA are needed to evaluate its safety and efficacy as a potential drug candidate.
Conclusion:
In conclusion, 2-(2-methoxyphenoxy)-N-methylacetamide, or MPPA, is a chemical compound with potential applications in drug discovery and medicinal chemistry. Its synthesis method is relatively simple, and it has been shown to have potent antitumor and antimicrobial activity. MPPA's mechanism of action involves the inhibition of certain enzymes or proteins, and it has several biochemical and physiological effects. While MPPA has some limitations, its potential as a lead compound for drug development and its future directions for research make it an interesting area of study for the scientific community.
Synthesemethoden
The synthesis of MPPA involves the reaction of 2-hydroxyanisole and N-methylacetamide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions for several hours, and the product is purified by column chromatography to obtain pure MPPA. The yield of MPPA is typically around 60-70%.
Eigenschaften
IUPAC Name |
2-(2-methoxyphenoxy)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-11-10(12)7-14-9-6-4-3-5-8(9)13-2/h3-6H,7H2,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCGWPTXYJFQCMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)COC1=CC=CC=C1OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

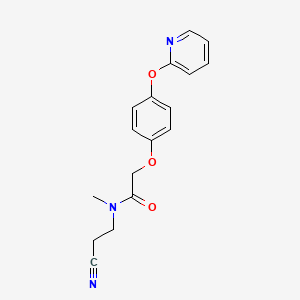
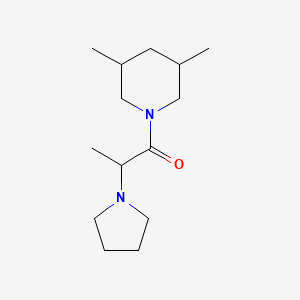
![2-[4-(3,5-dichloropyridin-2-yl)piperazin-1-yl]-N-ethylacetamide](/img/structure/B7564729.png)
![(E)-N-[2-oxo-2-(pyridin-3-ylamino)ethyl]-3-phenylprop-2-enamide](/img/structure/B7564730.png)
![N,7-dimethyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7564735.png)
![1-(2-Fluorophenyl)-3-[1-(furan-2-yl)ethyl]urea](/img/structure/B7564738.png)
![N-[1-(furan-2-yl)ethyl]-2-methylpropanamide](/img/structure/B7564747.png)
![1,3-Dimethyl-7-[1-(1-phenyltetrazol-5-yl)ethyl]purine-2,6-dione](/img/structure/B7564749.png)
![N-[1-(furan-2-yl)ethyl]-4-methylbenzamide](/img/structure/B7564760.png)
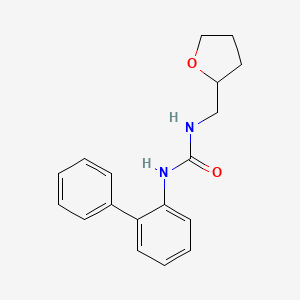
![(4-methoxyphenyl)-[4-(1H-pyrazole-5-carbonyl)piperazin-1-yl]methanone](/img/structure/B7564769.png)
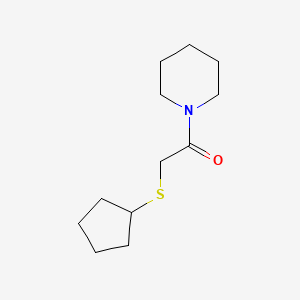
![N-[1-(furan-2-yl)ethyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7564779.png)
![N-[1-(furan-2-yl)ethyl]cyclobutanecarboxamide](/img/structure/B7564798.png)